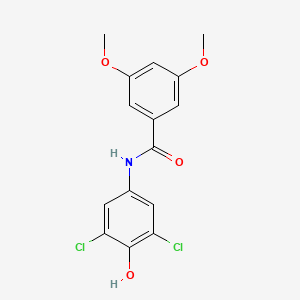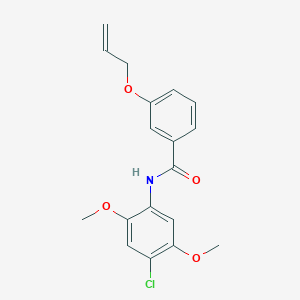![molecular formula C20H20N2O4 B4410596 3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410596.png)
3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate
Übersicht
Beschreibung
3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate, also known as PACAP-38, is a neuropeptide that belongs to the VIP/secretin/glucagon family. It was originally isolated from ovine hypothalami and has been found to play a crucial role in various physiological processes, including neurotransmission, neuroprotection, and neuroendocrine regulation.
Wirkmechanismus
3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate exerts its effects by binding to specific receptors on the cell surface, including PAC1, VPAC1, and VPAC2 receptors. These receptors are widely distributed throughout the body and are involved in various physiological processes, such as neurotransmission, hormone secretion, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a multitude of effects on various systems in the body. It has been found to increase neuronal survival and reduce oxidative stress in the brain, as well as promote angiogenesis and wound healing. Additionally, it has been shown to modulate immune function by regulating cytokine production and T cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate in lab experiments is its high potency and specificity for its receptors. However, its short half-life and susceptibility to degradation may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the effects of 3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate. These include:
1. Elucidating the mechanisms underlying this compound's neuroprotective effects in neurological disorders.
2. Investigating the potential of this compound as a therapeutic agent for autoimmune diseases.
3. Examining the role of this compound in regulating the gut-brain axis and its potential as a treatment for gastrointestinal disorders.
4. Developing novel this compound analogs with improved pharmacokinetic properties for clinical use.
In conclusion, this compound is a neuropeptide with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential clinical uses.
Wissenschaftliche Forschungsanwendungen
3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
[3-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14(23)26-16-8-6-7-15(13-16)19(24)21-18-10-3-2-9-17(18)20(25)22-11-4-5-12-22/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZMESGMXPUBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)

![1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4410527.png)
![4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4410529.png)
![2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410541.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4410551.png)
![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4410566.png)
![2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4410576.png)
![N-[4-(dimethylamino)phenyl]-2,6-difluorobenzamide](/img/structure/B4410587.png)
![4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4410600.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4410615.png)
